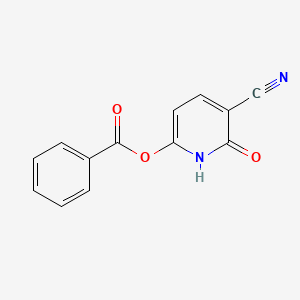
2-(4-Chloro-2-iodophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-iodophenyl)ethan-1-ol typically involves the halogenation of a phenyl ring followed by the introduction of an ethanol group. One common method involves the iodination of 4-chlorophenol, followed by a reaction with ethylene oxide under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using chlorine and iodine sources, followed by the addition of ethylene oxide. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-iodophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less substituted phenyl ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-iodo-phenyl)acetaldehyde or 2-(4-Chloro-2-iodo-phenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-phenyl)-ethanol or 2-(4-Iodo-phenyl)-ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chloro-2-iodophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-phenyl)-ethanol
- 2-(4-Iodo-phenyl)-ethanol
- 2-(4-Bromo-2-iodo-phenyl)-ethanol
Uniqueness
2-(4-Chloro-2-iodophenyl)ethan-1-ol is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with only one type of halogen.
Propriétés
Formule moléculaire |
C8H8ClIO |
|---|---|
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
2-(4-chloro-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
Clé InChI |
QNGDNQNZADWLNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)I)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylic acid ethyl ester](/img/structure/B8625629.png)

![4-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-pyrimidine](/img/structure/B8625637.png)






![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)


